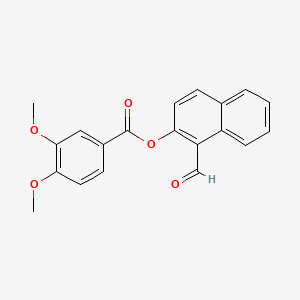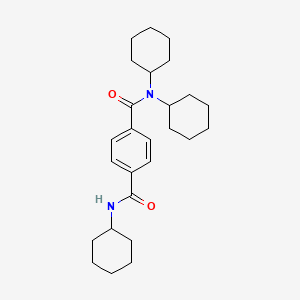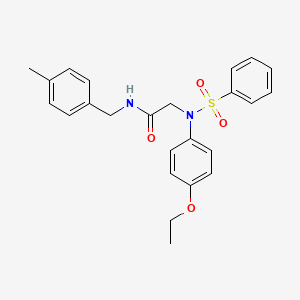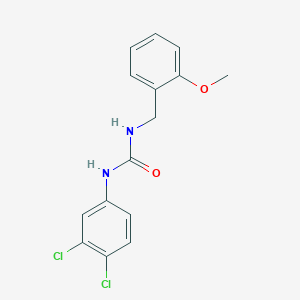![molecular formula C24H37N3O4 B5006971 [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B5006971.png)
[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylpiperidine moiety, a methoxyphenyl group, and a hydroxyethylpiperazine unit, making it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopentylpiperidine derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the hydroxyethylpiperazine unit under controlled conditions, such as using a suitable base and solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
[2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction cascades, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to cetylpyridinium chloride and domiphen bromide, [2-(1-Cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone exhibits unique structural features that may confer distinct biological activities and chemical reactivity. Its combination of cyclopentylpiperidine, methoxyphenyl, and hydroxyethylpiperazine units sets it apart from these similar compounds, potentially offering novel applications and mechanisms of action .
特性
IUPAC Name |
[2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxyphenyl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O4/c1-30-21-6-7-23(31-20-8-10-26(11-9-20)19-4-2-3-5-19)22(18-21)24(29)27-14-12-25(13-15-27)16-17-28/h6-7,18-20,28H,2-5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFKICDSOMYXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-2-[5-(hydroxymethyl)-5-nitro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl]acetamide](/img/structure/B5006890.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B5006897.png)
![4,9,9-trimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5006901.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5006902.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)

![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5006957.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(4-morpholinyl)-1-propanamine](/img/structure/B5006963.png)

![1,3-benzodioxol-5-yl{1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}methanone](/img/structure/B5006976.png)


![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B5006994.png)
![4-[(2E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]BUTANOIC ACID](/img/structure/B5006995.png)
